molecular formula C10H20N2O2 B042238 (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 1334481-84-3

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No. B042238
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04855292

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC1C)CC1=CC=CC=C1
Name
Quantity
780 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic reduction at 60° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After the catalytic reduction, the catalyst is removed off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from ethyl acetate-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CNCC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04855292

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC1C)CC1=CC=CC=C1
Name
Quantity
780 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic reduction at 60° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After the catalytic reduction, the catalyst is removed off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from ethyl acetate-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CNCC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04855292

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC1C)CC1=CC=CC=C1
Name
Quantity
780 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic reduction at 60° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After the catalytic reduction, the catalyst is removed off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from ethyl acetate-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CNCC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04855292

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][N:11](CC2C=CC=CC=2)[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:13]([CH3:14])[CH2:12][NH:11][CH2:10]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1CN(CC1C)CC1=CC=CC=C1
Name
Quantity
780 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to catalytic reduction at 60° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
After the catalytic reduction, the catalyst is removed off by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is recrystallized from ethyl acetate-petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CNCC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.